molecular formula C23H29N3O2S2 B3582507 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-((4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-((4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B3582507
M. Wt: 443.6 g/mol
InChI Key: YEFVTLFNFIIKEP-UHFFFAOYSA-N
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Description

1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-((4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a synthetic organic compound featuring a hybrid structure combining a phenolic antioxidant moiety, a 1,2,4-triazole ring, and a thiophene heterocycle. The molecule’s core structure includes:

  • A 3,5-di-tert-butyl-4-hydroxyphenyl group, known for its radical-scavenging properties due to the steric hindrance provided by the bulky tert-butyl substituents .
  • A thioether-linked ethanone group, enabling reactivity in nucleophilic substitution or oxidation reactions.

This compound is hypothesized to exhibit dual functionality as an antioxidant and a ligand in coordination chemistry, though specific applications require further validation. Its synthesis likely follows established protocols for analogous triazole-thioether derivatives, involving sodium ethoxide-mediated coupling of α-halogenated ketones with triazole-thiol precursors .

Properties

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S2/c1-22(2,3)15-11-14(12-16(19(15)28)23(4,5)6)17(27)13-30-21-25-24-20(26(21)7)18-9-8-10-29-18/h8-12,28H,13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFVTLFNFIIKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CSC2=NN=C(N2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with two analogs from the literature.

Structural and Functional Analogues

2.1.1. 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Structure: Features a triazole-thioether backbone linked to a phenylethanone group. Key substituents include a 2,4-difluorophenyl ring and a 4-phenylsulfonylphenyl group.
  • Synthesis: Prepared via sodium ethoxide-mediated coupling of triazole-thiols with α-bromoacetophenone derivatives .
  • Fluorine substituents improve lipophilicity and metabolic stability, commonly exploited in pharmaceuticals.

2.1.2. 4-Allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

  • Structure: Contains a triazole-thiol core with an allyl group and a 3,5-dimethylphenoxyethyl substituent .
  • Key Differences: The thiol (-SH) group offers higher nucleophilic reactivity than the thioether (-S-) in the target compound, making it prone to disulfide formation or metal chelation. The allyl group introduces unsaturation, enabling polymerization or click chemistry applications, unlike the ethanone-terminated chain in the target molecule.

Physicochemical and Functional Properties

Property Target Compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 4-Allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Core Functional Group Thioether-linked ethanone Thioether-linked ethanone Thiol
Key Substituents 3,5-di-tert-butyl-4-hydroxyphenyl, thiophene 2,4-Difluorophenyl, phenylsulfonyl Allyl, 3,5-dimethylphenoxyethyl
Antioxidant Potential High (due to hindered phenol) Moderate (electron-withdrawing sulfonyl group reduces radical scavenging) Low (no phenolic groups)
Reactivity Moderate (stable thioether) Low (electron-deficient due to sulfonyl) High (reactive thiol)
Applications Antioxidants, coordination chemistry Pharmaceuticals (fluorine-enhanced bioavailability) Polymer chemistry, metal chelation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-((4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-((4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

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